molecular formula C18H25ClN2O6 B557403 Boc-Orn(2-Cl-Z)-OH CAS No. 118554-00-0

Boc-Orn(2-Cl-Z)-OH

Cat. No. B557403
CAS RN: 118554-00-0
M. Wt: 522,96 g/mole
InChI Key: QOWSQCSRXFQXKJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Boc-Orn(2-Cl-Z)-OH is used in peptide synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 400.85 . The SMILES string representation of its structure is CC(C)(C)OC(=O)NC@@HOCc1ccccc1Cl)C(O)=O .


Physical And Chemical Properties Analysis

This compound has a melting point of 114-118 °C . Its optical activity is [α]20/D −2.8±0.5°, c = 1% in acetic acid . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cancer Cell Death Induction

A study by Girasolo et al. (2017) synthesized a triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine, demonstrating its ability to induce cancer cell death through a p53-dependent activation of the mitochondrial pathway of apoptosis. This compound inhibited the growth of various human tumor cell lines, including hepatocarcinoma, mammary cancer, and colorectal carcinoma, at very low micromolar concentrations, showcasing its potential as a therapeutic agent in cancer treatment (Girasolo et al., 2017).

Photocatalysis

The construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure as a direct Z-scheme photocatalyst by Zhu et al. (2019) highlights the use of modified Boc-Orn(2-Cl-Z)-OH compounds in enhancing photocatalytic activity for NOx removal. This development underscores the importance of these compounds in environmental remediation through the effective degradation of pollutants under light illumination (Zhu et al., 2019).

Safety and Hazards

Boc-Orn(2-Cl-Z)-OH may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air .

Future Directions

While Boc-Orn(2-Cl-Z)-OH is used in proteomics research applications , specific future directions are not provided in the available resources.

properties

IUPAC Name

(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWSQCSRXFQXKJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428477
Record name Boc-Orn(2-Cl-Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118554-00-0
Record name Boc-Orn(2-Cl-Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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